molecular formula C21H24N6O2 B2676060 (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1396878-36-6

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2676060
CAS No.: 1396878-36-6
M. Wt: 392.463
InChI Key: QRIMWTMKXOTRSW-UHFFFAOYSA-N
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Description

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a chemical compound with the CAS Number 1396878-36-6 and a molecular formula of C21H24N6O2, corresponding to a molecular weight of 392.5 g/mol . This complex synthetic compound features a methoxyphenyl-tetrazole group linked to a phenethylpiperazine core via a methanone bridge, a structural motif of significant interest in modern medicinal chemistry research. The tetrazole ring is a well-known pharmacophore, often utilized as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability in drug candidates. The specific structural attributes of this compound, particularly the piperazine and tetrazole components, suggest potential research applications as a receptor antagonist . Piperazine-based molecules are frequently investigated for their ability to interact with neurological and hormonal receptors, such as the 5-hydroxytryptamine (5-HT) receptor family and Gonadotropin-Releasing Hormone (GnRH) receptors . For instance, related compounds have been studied for their role in modulating serotonergic signaling and as GnRH receptor antagonists, indicating this compound's potential utility in foundational research pertaining to cancer biology, endocrine disorders, and neurological conditions . Furthermore, the tetrazole moiety is a prominent feature in several approved antihypertensive drugs (e.g., valsartan analogs) that act as angiotensin-II receptor antagonists, pointing to another viable avenue of investigation in cardiovascular disease research . The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-23-20(22-24-27)21(28)26-15-13-25(14-16-26)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMWTMKXOTRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

    Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the tetrazole ring or the carbonyl group.

    Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated product.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds similar to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone have shown significant antimicrobial properties against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MIC) indicating effective activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor effects. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
  • Neuroprotective Effects : The piperazine component is associated with neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that compounds with similar structures enhance antimicrobial efficacy due to the presence of the tetrazole and piperazine moieties.

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis via the intrinsic pathway. The activation of caspase-3 was noted, leading to cell cycle arrest at the S phase and subsequent cell death.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Optimization of these pathways is crucial for enhancing yield and purity.

Mechanism of Action

The mechanism of action of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might act by binding to a receptor or enzyme, thereby modulating its activity. The tetrazole ring could mimic the carboxylate group of natural ligands, while the piperazine moiety could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Tetrazole Moieties

4-(4-Methoxyphenyl)piperazin-1-ylmethanone
  • Structure : Replaces the tetrazole with a piperidine ring.
  • Synthesis : Similar coupling strategies but using piperidine intermediates instead of tetrazoles.
2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone
  • Structure: Substitutes tetrazole with a thiazole ring and adds a 4-chloroanilino group.
  • Key Differences : The thiazole ring introduces sulfur-based interactions, while the chloro substituent increases lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound) .
(2-Amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl)(2-morpholino-4-phenylthiazol-5-yl)methanone (12h)
  • Structure : Replaces tetrazole with imidazole and piperazine with morpholine.
  • Key Differences : Morpholine enhances aqueous solubility (measured logP: 1.8 vs. 2.3 for the target compound) but reduces CNS penetration due to increased polarity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Melting Point (°C) logP (Predicted) Water Solubility (mg/mL)
Target Compound ~449.5 Not Reported 2.3 <0.1
4-(4-Methoxyphenyl)piperazin-1-ylmethanone 348.4 N/A 3.1 <0.01
(2-Amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl)(2-morpholino-4-phenylthiazol-5-yl)methanone 435.5 178–180 1.8 0.5
2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone 420.9 N/A 3.5 <0.05

Key Observations :

  • The target compound’s tetrazole group lowers logP compared to chloro-substituted thiazoles, balancing lipophilicity and solubility.
  • Morpholine-containing analogs (e.g., 12h) exhibit higher solubility due to hydrogen-bonding capacity.
Target Compound
  • Step 1 : Synthesis of 2-(4-methoxyphenyl)-2H-tetrazole-5-thiol via [2+3] cycloaddition of nitriles with sodium azide.
  • Step 2: Coupling with 1-(4-phenethylpiperazin-1-yl)-2-bromoethanone under basic conditions (e.g., triethylamine in ethanol) .
Analogues
  • Compound 12h : Synthesized via imidazole ring formation followed by coupling with morpholine-substituted thiazoles .
  • Spiro-Fused Pyridine Derivatives: Use Sonogashira coupling for alkyne incorporation, differing significantly from the target’s synthesis .

Biological Activity

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6OC_{18}H_{22}N_{6}O, with a molecular weight of approximately 342.41 g/mol. The structural components include a tetrazole ring and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that modifications in the tetrazole structure can enhance antibacterial activity against various pathogens. For instance, compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameOrganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Tetrazole Compound AE. coli16 µg/mL
Related Tetrazole Compound BPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored in various studies. In vitro assays have shown that certain tetrazole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A recent study investigated the effects of a similar tetrazole derivative on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Neuropharmacological Effects

Tetrazoles also exhibit neuropharmacological activities. Compounds containing piperazine rings have been noted for their anxiolytic and antidepressant effects. The specific compound under review may interact with serotonin receptors, potentially influencing mood and anxiety levels.

Table 2: Neuropharmacological Effects of Piperazine-containing Compounds

Compound NameEffectReference
This compoundAnxiolytic
Piperazine Derivative CAntidepressant
Piperazine Derivative DCognitive enhancer

The biological activity of this compound may be attributed to its ability to modulate various biological pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that tetrazoles can inhibit enzymes involved in pathogen metabolism.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, enhancing or inhibiting their activity.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.

Q & A

Q. Table 1: Key Reaction Parameters from Literature

StepReactants/ConditionsTimeKey ObservationsReference
1POCl₃, PCl₅, steam bath2hGray crystals after recrystallization
2Phenethylpiperazine, DMF12hRequires inert atmosphere

Basic: Which analytical techniques are critical for structural and purity characterization?

Answer:

  • HPLC: Quantifies purity and detects impurities (e.g., residual solvents) .
  • FTIR: Confirms functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹) .
  • X-ray crystallography: Resolves 3D structure, including tetrazole-piperazine spatial orientation .
  • NMR: Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm) .

Q. Table 2: Analytical Profiling

TechniqueTarget DataExample FindingsReference
HPLCPurity >95%Retention time: 8.2 min
X-rayCrystal packingTetrazole ring coplanar with methoxyphenyl

Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:

  • Core modifications:
    • Replace methoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter electronic properties .
    • Modify the piperazine substituent (e.g., phenethyl vs. benzyl) to probe steric effects .
  • Biological testing:
    • Screen analogs against target enzymes (e.g., kinases) using fluorometric assays .
    • Compare IC₅₀ values to establish potency trends .

Q. Table 3: SAR Case Studies

ModificationObserved EffectReference
Nitro group additionEnhanced enzyme inhibition
Piperazine alkylationReduced cytotoxicity

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Purity verification: Use LC-MS to rule out impurities (>99% purity required for reliable assays) .
  • Experimental controls: Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
  • Dose-response curves: Ensure linearity across concentrations to avoid false potency claims .

Example: Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffer) affecting compound solubility .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Molecular docking: Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., GPCRs).
    • Key parameters: Binding energy (< -8 kcal/mol suggests strong interaction) .
    • Validation: Compare docking poses with X-ray co-crystal structures .

Q. Table 4: Docking Results for Analogous Compounds

CompoundTarget ReceptorPredicted ΔG (kcal/mol)Reference
Analog A5-HT₂A-9.2

Advanced: How do solvent systems influence synthesis and purification?

Answer:

  • Synthesis:
    • Polar solvents (DMF, DMSO): Enhance solubility of intermediates but may promote side reactions .
    • Non-polar solvents (toluene): Suitable for Friedel-Crafts reactions but limit tetrazole solubility .
  • Purification:
    • Ethanol recrystallization removes unreacted phenethylpiperazine .
    • Gradient elution in HPLC (water:acetonitrile) resolves closely related impurities .

Q. Table 5: Solvent Impact on Yield

SolventReaction Yield (%)Purity (%)Reference
DMF7592
Ethanol6098

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